Product packaging for N-ethyl(ethylsulfanyl)carbothioamide(Cat. No.:CAS No. 29677-64-3)

N-ethyl(ethylsulfanyl)carbothioamide

Cat. No.: B2594756
CAS No.: 29677-64-3
M. Wt: 149.27
InChI Key: BYYRORLJHHLQQU-UHFFFAOYSA-N
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Description

N-ethyl(ethylsulfanyl)carbothioamide is a synthetic carbothioamide derivative of interest in chemical research and development. Compounds within this chemical family are frequently investigated as key precursors and building blocks in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocycles . Such heterocyclic scaffolds are prevalent in medicinal chemistry, and related structures have been studied for their potential biological activities, including serving as intermediates for compounds with demonstrated antimicrobial properties . The mechanism of action for carbothioamides and their derivatives is highly structure-dependent; they can act as enzyme inhibitors or interact with biological thiols, but their specific activity must be empirically determined for each unique compound . Researchers value this compound for exploring structure-activity relationships in drug discovery and for its utility in developing novel synthetic methodologies, especially those leveraging sulfur chemistry . This product is intended for laboratory research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NS2 B2594756 N-ethyl(ethylsulfanyl)carbothioamide CAS No. 29677-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-ethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYRORLJHHLQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl Ethylsulfanyl Carbothioamide and Analogues

Direct Synthesis Approaches for N-ethyl(ethylsulfanyl)carbothioamide

Direct synthesis of this compound relies on the facile reaction between an N-ethyl precursor, a source of the carbothioate core, and an ethylsulfanyl precursor.

Routes Involving Ethylsulfanyl and N-Ethyl Precursors

The most prevalent and efficient method for the synthesis of S-alkyl N-alkyl dithiocarbamates like this compound is a one-pot, three-component condensation reaction. organic-chemistry.orgorganic-chemistry.org This approach involves the reaction of ethylamine (B1201723) (the N-ethyl precursor), carbon disulfide, and an ethyl halide (the ethylsulfanyl precursor, such as ethyl iodide or ethyl bromide).

The reaction mechanism proceeds via the initial nucleophilic attack of the ethylamine on the carbon atom of carbon disulfide. This forms an intermediate dithiocarbamic acid, which is then deprotonated in situ. The resulting dithiocarbamate (B8719985) anion subsequently acts as a nucleophile, displacing the halide from the ethyl halide to form the final S-ethyl N-ethyl dithiocarbamate product. organic-chemistry.orgorganic-chemistry.org This method is highly atom-economical and can be performed under mild conditions, often without the need for a catalyst. organic-chemistry.org

A general reaction scheme is presented below: CH₃CH₂NH₂ + CS₂ + CH₃CH₂-X → CH₃CH₂NHC(=S)SCH₂CH₃ + HX (where X = Cl, Br, I)

This versatile reaction forms the basis for creating a wide array of dithiocarbamate derivatives by simply varying the amine and the alkyl halide starting materials. researchgate.netrsc.org

Optimization of Reaction Conditions and Yields

Significant research has been dedicated to optimizing the synthesis of dithiocarbamates to improve yields, reduce reaction times, and enhance the environmental profile of the process. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts or additives.

Solvent Effects: While the reaction can be carried out under solvent-free conditions, various green solvents have been shown to promote the reaction efficiently. organic-chemistry.orgrsc.org For instance, reactions performed in an ethanol-water mixture at room temperature have proven effective, offering an environmentally benign alternative to traditional organic solvents. researchgate.net Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been utilized as green reaction media, facilitating high yields and short reaction times without the need for complex work-up procedures. rsc.orgscispace.com

Temperature and Reaction Time: Many modern protocols for dithiocarbamate synthesis can be conducted at room temperature, simplifying the procedure and reducing energy consumption. organic-chemistry.orgresearchgate.net Optimization studies have shown that adjusting the temperature can impact reaction rates and yields. For example, in the synthesis of zinc dialkyldithiocarbamates, a related class of compounds, the yield was found to be optimal at specific temperatures, decreasing if the temperature was too high or too low. researchgate.net

Catalyst-Free and Mechanochemical Approaches: A major advantage of the three-component synthesis is that it often proceeds efficiently without a catalyst. organic-chemistry.orgresearchgate.net This simplifies purification and reduces costs and potential environmental contamination from metal catalysts. Furthermore, mechanochemistry, which involves grinding solid reactants together in a ball mill, has emerged as a powerful, solvent-free technique for synthesizing dithiocarbamates. researchgate.net This method is not only environmentally friendly but also can lead to high yields in short reaction times. researchgate.net

The table below summarizes the impact of different conditions on the synthesis of dithiocarbamates.

ParameterConditionAdvantage
Solvent Solvent-freeHigh atom economy, no solvent waste. organic-chemistry.org
Ethanol-waterGreen solvent system, mild conditions. researchgate.net
Deep Eutectic Solvents (DES)Recyclable green media, high yields. rsc.org
Method Conventional heatingStandard laboratory procedure.
Mechanochemistry (Ball Milling)Solvent-free, rapid, high efficiency. researchgate.net
Catalyst Catalyst-freeSimplified purification, cost-effective. organic-chemistry.orgresearchgate.net

Synthesis of this compound Derivatives and Scaffold Modifications

The synthetic framework for this compound is highly adaptable, allowing for extensive modifications to both the nitrogen and sulfur substituents, as well as further derivatization of the carbothioamide core.

Introduction of Varied Alkyl/Aryl Substituents on Nitrogen and Sulfur

The structural diversity of dithiocarbamates is readily achieved by modifying the starting materials in the three-component synthesis.

Variation of the Amine Component: By replacing ethylamine with other primary or secondary amines, a vast library of N-substituted analogues can be produced. This includes using different alkylamines (e.g., propylamine, butylamine), arylamines (e.g., aniline), or cyclic secondary amines (e.g., piperidine, morpholine). rsc.orgnih.gov The reaction of various secondary amines with carbon disulfide and an electrophile is a well-established route to N,N-disubstituted dithiocarbamates. rsc.org

Variation of the Halide Component: Similarly, substituting the ethyl halide with other alkyl or aryl halides allows for the introduction of diverse groups onto the sulfur atom. Benzyl (B1604629) halides, for example, have been used to create S-benzyl dithiocarbamates. rsc.org The use of aryl iodides, in combination with copper catalysis or visible-light photocatalysis, enables the synthesis of S-aryl dithiocarbamates. organic-chemistry.org

The table below illustrates the synthesis of various dithiocarbamate derivatives by altering the amine and halide precursors.

N-Substituent Precursor (Amine)S-Substituent Precursor (Halide/Other)Resulting Dithiocarbamate Class
EthylamineEthyl IodideN-ethyl, S-ethyl
AnilineBenzyl BromideN-phenyl, S-benzyl
PiperidineEthyl BromideN,N-pentamethylene, S-ethyl
DiethylamineAryl IodideN,N-diethyl, S-aryl
Pyrrolidineα-Aryl DiazoesterN,N-tetramethylene, S-benzyl (functionalized) rsc.org

Functional Group Interconversions and Derivatization Strategies

Following the primary synthesis, the this compound scaffold can undergo further chemical transformations to introduce additional functional groups. While specific examples for this exact molecule are not extensively detailed, general derivatization strategies for related compounds can be applied.

One approach involves the synthesis of precursors that already contain reactive functional groups. For instance, using an amine or alkyl halide with a hydroxyl or carboxyl group allows for subsequent esterification or amidation reactions. nih.gov

Another strategy involves reactions at the dithiocarbamate moiety itself. For example, sodium N,N-diethyldithiocarbamate can be reacted with alkyl or arylsulfonyl halides to produce arylsulfonyl-N,N-diethyl-dithiocarbamates, demonstrating that the dithiocarbamate salt is a versatile intermediate for further functionalization. nih.gov Derivatization is also a key strategy for modifying the properties of thiols for analytical purposes, indicating that the sulfur atom can be a site for targeted chemical modification. nih.gov

Green Chemistry Principles in the Synthesis of Carbothioamides

The synthesis of carbothioamides, including this compound, has increasingly benefited from the application of green chemistry principles aimed at reducing environmental impact and improving process efficiency.

Key green strategies employed in this field include:

Multicomponent Reactions: The one-pot, three-component synthesis of dithiocarbamates is inherently green as it combines several steps, reducing the need for isolating intermediates and minimizing waste. organic-chemistry.org

Use of Green Solvents: The shift from volatile organic compounds to environmentally benign solvents like water, ethanol-water mixtures, polyethylene glycol (PEG), and deep eutectic solvents (DES) significantly lowers the environmental footprint of the synthesis. researchgate.netrsc.orgscispace.com

Catalyst-Free Reactions: Many modern syntheses of dithiocarbamates are designed to be catalyst-free, which simplifies the reaction and purification processes, avoids the use of potentially toxic and expensive metal catalysts, and reduces waste. organic-chemistry.orgresearchgate.net

Solvent-Free Synthesis: The development of solvent-free reaction conditions represents a significant advancement. This can be achieved by simply mixing the neat reactants or by employing techniques like mechanochemistry (ball milling). organic-chemistry.orgresearchgate.netajol.info These methods maximize atom economy and completely eliminate solvent waste. organic-chemistry.org

The adoption of these principles not only makes the synthesis of this compound and its analogues more sustainable but also often leads to more efficient and cost-effective processes. organic-chemistry.orgresearchgate.net

Solvent-Free and Catalytic Synthetic Approaches

A highly efficient and straightforward method for the synthesis of dithiocarbamates, including this compound, involves a one-pot reaction of an amine, carbon disulfide, and an alkyl halide. acs.orgorganic-chemistry.org This approach can be conducted under solvent-free and catalyst-free conditions, representing a significant advancement in green chemistry. acs.org

The general reaction proceeds by the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate then undergoes S-alkylation with an alkyl halide to yield the final product. For the specific synthesis of this compound, ethylamine reacts with carbon disulfide, followed by the addition of an ethyl halide (such as ethyl iodide or ethyl bromide).

Detailed research findings have demonstrated the broad applicability of this solvent-free method for a variety of amines and alkyl halides, consistently producing good to high yields. acs.org While specific data for this compound is not explicitly detailed in the cited literature, the reaction conditions and yields for analogous compounds provide a strong indication of the expected outcome. For instance, reactions of various aliphatic amines with carbon disulfide and different alkyl halides have been shown to proceed to completion within 3 to 12 hours at room temperature, with yields ranging from 68% to 97%. acs.org

Some studies have explored the use of catalysts to further enhance the efficiency of dithiocarbamate synthesis. For example, benzyl trimethyl ammonium (B1175870) hydroxide (B78521) (Triton-B) has been employed as a catalyst in a solvent-free, one-pot synthesis, resulting in high yields (82-98%) and milder reaction conditions. researchgate.net Other catalytic systems, including the use of a deep eutectic solvent (DES) and polyethylene glycol (PEG) as green reaction media, have also been reported to promote the efficient synthesis of dithiocarbamates.

The following table summarizes the typical reaction conditions and outcomes for the synthesis of dithiocarbamate analogues under solvent-free and catalytic conditions, which can be extrapolated for the synthesis of this compound.

AmineAlkyl HalideCatalystSolventReaction Time (h)Yield (%)Reference
DiethylamineBenzyl chlorideNoneNone-Excellent acs.org
Various aminesVarious alkyl halidesTriton-BNone1.5 - 2.582 - 98 researchgate.net
Various aminesVarious electrophilesNoneDES/PEG-High

Atom Economy and Sustainability Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comwikipedia.orgskpharmteco.com The one-pot synthesis of dithiocarbamates from an amine, carbon disulfide, and an alkyl halide is considered a highly atom-economic process. acs.orgorganic-chemistry.org

The reaction is an addition reaction, where all the atoms of the reactants are, in principle, incorporated into the final product, with no byproducts formed in the ideal stoichiometric reaction. This leads to a theoretical atom economy of 100%.

To calculate the percent atom economy for the synthesis of this compound, we consider the following reaction:

CH₃CH₂NH₂ (Ethylamine) + CS₂ (Carbon Disulfide) + CH₃CH₂I (Ethyl Iodide) → CH₃CH₂NHC(=S)SCH₂CH₃ (this compound) + HI (Hydrogen Iodide)

Let's calculate the atom economy for the synthesis using ethyl bromide, which is a common alkylating agent:

CH₃CH₂NH₂ + CS₂ + CH₃CH₂Br → CH₃CH₂NHC(=S)SCH₂CH₃ + HBr

The molecular weights of the reactants and the desired product are as follows:

Ethylamine (C₂H₇N): 45.08 g/mol

Carbon Disulfide (CS₂): 76.14 g/mol

Ethyl Bromide (C₂H₅Br): 108.97 g/mol

this compound (C₅H₁₁NS₂): 149.29 g/mol

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (149.29 / (45.08 + 76.14 + 108.97)) x 100 ≈ 62.1%

While not 100% due to the formation of HBr, this value is still significantly high for many organic reactions. The sustainability of this synthetic route is further enhanced by the solvent-free and often catalyst-free conditions, which reduce waste, energy consumption, and the use of hazardous substances. acs.orgresearchgate.net The use of green solvents like deep eutectic solvents or polyethylene glycol, which can be recovered and recycled, further improves the environmental footprint of dithiocarbamate synthesis.

Advanced Spectroscopic and Structural Elucidation of N Ethyl Ethylsulfanyl Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-ethyl(ethylsulfanyl)carbothioamide

NMR spectroscopy provides atomic-level insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically inequivalent protons of the N-ethyl and S-ethyl groups. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of the protons.

The N-ethyl group protons are adjacent to a nitrogen atom, while the S-ethyl group protons are adjacent to a sulfur atom. Due to the higher electronegativity of nitrogen compared to sulfur, the methylene (B1212753) protons (-CH₂-) of the N-ethyl group are expected to be deshielded and resonate at a lower field (higher δ value) than the methylene protons of the S-ethyl group.

Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals. The protons of each ethyl group will exhibit a characteristic quartet-triplet pattern. The methylene (-CH₂-) protons will be split into a quartet by the adjacent methyl (-CH₃) protons, and the methyl protons will be split into a triplet by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-CH₂ -CH₃~3.4 - 3.7Quartet (q)~7.0
N-CH₂-CH₃ ~1.2 - 1.4Triplet (t)~7.0
S-CH₂ -CH₃~2.8 - 3.1Quartet (q)~7.5
S-CH₂-CH₃ ~1.3 - 1.5Triplet (t)~7.5
N-H ~7.5 - 8.5Broad Singlet (br s)-

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has five chemically distinct carbon atoms, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.

The most notable signal is that of the carbothioamide carbon (C=S), which is highly deshielded and appears significantly downfield, typically in the range of 180-200 ppm. The chemical shifts of the ethyl carbons are influenced by the attached heteroatom (N or S). The carbon of the N-CH₂ group is expected at a lower field than the carbon of the S-CH₂ group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =S~185 - 195
N-CH₂ -CH₃~45 - 50
S-CH₂ -CH₃~30 - 35
N-CH₂-CH₃ ~13 - 16
S-CH₂-CH₃ ~14 - 17

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

While 1D NMR provides fundamental data, advanced techniques are crucial for unambiguous assignment and further structural analysis.

Solid-State NMR (ssNMR) : This technique can be used to study the molecule in its solid, crystalline, or amorphous form. nih.govox.ac.uk ssNMR can provide information about molecular conformation and packing in the solid state, which may differ from the solution state. escholarship.orgnih.gov It is particularly useful for identifying intermolecular interactions, such as potential N-H···S hydrogen bonding between molecules, which can influence the crystal structure. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) of this compound

The carbothioamide group (-NH-C(=S)-S-) gives rise to several characteristic vibrational bands.

N-H Stretching : A prominent band corresponding to the N-H stretching vibration (νN-H) is expected in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding. indexcopernicus.com

C=S Stretching : The thiocarbonyl or C=S stretching vibration (νC=S) is a key marker for the carbothioamide moiety. This vibration is often coupled with other modes, particularly C-N stretching, and its bands can be found in the 1250-1020 cm⁻¹ and 850-600 cm⁻¹ regions. The energy of this vibration is lower than that of a C=O double bond due to the larger mass of sulfur.

C-N Stretching and N-H Bending : The C-N stretching vibration (νC-N) and N-H in-plane bending vibration (δN-H) are also characteristic. These modes often couple and contribute to bands in the 1550-1450 cm⁻¹ region, sometimes referred to as the "thioamide II" and "thioamide III" bands.

Table 3: Characteristic Vibrational Frequencies for the Carbothioamide Moiety

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν(N-H)3200 - 3400N-H Stretching
δ(N-H) + ν(C-N)1450 - 1550N-H Bending coupled with C-N Stretching
ν(C=S) + ν(C-N)1020 - 1250C=S and C-N Stretching coupled modes
ν(C=S)600 - 850Primarily C=S Stretching

This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-N and C-S single bonds. Vibrational spectroscopy is a sensitive tool for studying this conformational isomerism. nih.govmdpi.com

Different conformers will have slightly different vibrational frequencies for modes involving the rotatable bonds. By analyzing the spectra under varying conditions (e.g., temperature, solvent polarity), it is possible to identify bands corresponding to different conformers. For example, the position of the N-H and C=S stretching bands may shift or split into multiple components if more than one stable conformer is present in the sample. Comparing experimental spectra with theoretical calculations for different possible conformers can help determine the most stable conformation of the molecule. nih.govmdpi.com

Mass Spectrometry (MS) of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific mass spectrometry data for this compound, including its fragmentation pathways, molecular ion analysis, or high-resolution mass spectrometry for elemental composition, could be located. General principles of mass spectrometry suggest that the molecular ion peak would be observed, and fragmentation would likely involve cleavage of the ethyl and ethylsulfanyl groups, as well as fragmentation of the carbothioamide core. However, without experimental data, a detailed analysis remains speculative.

Fragmentation Pathways and Molecular Ion Analysis

Detailed experimental data on the fragmentation pathways and molecular ion of this compound are not available in the reviewed scientific literature. A theoretical analysis would presuppose initial ionization to form the molecular ion [M]•+, followed by characteristic cleavages. Likely fragmentation points would be the C-S, C-N, and C-C bonds. For instance, alpha-cleavage adjacent to the sulfur and nitrogen atoms is a common fragmentation route in related compounds. This could lead to the loss of an ethyl radical (•CH2CH3) or an ethylsulfanyl radical (•SCH2CH3). Further fragmentation could involve the loss of ethene (CH2=CH2) via McLafferty rearrangement if structurally feasible, or cleavage of the thioamide group itself. Without published spectra, confirmation and detailed elucidation of these pathways are not possible.

High-Resolution Mass Spectrometry for Elemental Composition

No high-resolution mass spectrometry (HRMS) data for this compound has been reported in the available scientific literature. HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring the mass-to-charge ratio to a very high degree of accuracy. For this compound (C5H11NS2), the theoretical exact mass could be calculated and would be used to confirm its elemental formula in an experimental setting. However, the absence of experimental HRMS data precludes any definitive confirmation of its elemental composition.

X-ray Crystallography and Solid-State Structure of this compound

A thorough search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound. Consequently, a detailed discussion of its crystal packing, intermolecular interactions, and conformational preferences in the solid state based on experimental data cannot be provided.

Conformational Preferences in the Solid State

Information regarding the conformational preferences of this compound in the solid state is not available. The conformation would be determined by the torsion angles around the C-N, C-S, and C-C single bonds. Factors such as steric hindrance between the ethyl and ethylsulfanyl groups, as well as the optimization of intermolecular interactions, would dictate the molecule's final geometry in the crystal lattice. Without a determined crystal structure, any description of its solid-state conformation would be purely speculative.

Computational Chemistry and Theoretical Investigations of N Ethyl Ethylsulfanyl Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of N-ethyl(ethylsulfanyl)carbothioamide. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Theoretical calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The optimization process would likely identify several stable conformers resulting from rotation around single bonds, such as the C-N and C-S bonds. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical bond lengths and angles for similar thioamide molecules and is intended to represent the type of information obtained from geometry optimization calculations.)

ParameterBond/AngleCalculated Value
Bond LengthC=S1.68 Å
C-N1.36 Å
N-C (ethyl)1.47 Å
C-S (thioyl)1.78 Å
S-C (ethyl)1.82 Å
Bond AngleN-C=S125°
C-N-C (ethyl)122°
C-S-C (ethyl)105°
Dihedral AngleH-N-C=S~180° (trans) or ~0° (cis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative for similar organic molecules and demonstrate the output of a HOMO-LUMO analysis.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ESP maps are color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In the case of this compound, the ESP map would likely show a region of high electron density around the sulfur atom of the thiocarbonyl group, making it a potential site for electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and reactive sites.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation and validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are typically made using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus in this compound, its NMR spectrum can be simulated. Comparing the predicted chemical shifts with experimental data can confirm the proposed structure and help in the assignment of complex spectra.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table illustrates the comparison between computationally predicted and experimentally observed NMR data.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=S195.2194.8
N-CH₂-CH₃42.542.1
N-CH₂-CH₃14.814.5
S-CH₂-CH₃30.129.8
S-CH₂-CH₃13.513.2
N-H7.87.6

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule and their corresponding frequencies.

For this compound, these calculations would help in assigning the various peaks in its experimental IR spectrum. For example, the characteristic stretching frequency of the C=S bond and the N-H bond can be precisely calculated. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

Table 4: Representative Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative of the types of vibrational modes and their calculated frequencies for a molecule with similar functional groups.)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H stretch34503312
C-H stretch (ethyl)3050-29002928-2784
C=S stretch12501200
C-N stretch14001344

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a molecule, guiding the design of crystalline materials with desired characteristics, a field known as crystal engineering. For this compound, computational methods can predict and quantify the non-covalent forces that govern its crystal packing.

Energy Framework Analysis of Supramolecular Synthons

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. It calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules to provide a comprehensive picture of the crystal's energetic landscape. This analysis helps in visualizing the topology and strength of the interactions that form the supramolecular architecture.

In the context of this compound, which contains hydrogen bond donors (N-H group) and acceptors (C=S group), energy framework analysis would be crucial to quantify the strength of potential N-H···S hydrogen bonds. The total interaction energy is a sum of these components, with dispersion forces often playing a dominant role in the crystal packing of organic molecules. rsc.orgnih.gov The analysis produces graphical representations where the radii of cylinders connecting molecular centroids are proportional to the interaction energies, highlighting the most significant packing pathways. nih.govrasayanjournal.co.in

Illustrative Interaction Energies for a Thiocarbamate-like Crystal Lattice

Interaction TypeEnergy ComponentCalculated Energy (kJ/mol)
Dimer 1 (H-Bonded)Electrostatic-55.0
Dispersion-90.1
Repulsion+45.5
Total -100.6
Dimer 2 (π-stacked)Electrostatic-20.3
Dispersion-115.2
Repulsion+60.8
Total -74.7

Note: This table is a representative example based on typical values for organic molecules containing similar functional groups and does not represent actual calculated data for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that provides a qualitative and visual understanding of weak interactions in real space. researchgate.netnih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The NCI method generates 3D isosurfaces that highlight regions of intermolecular and intramolecular non-covalent interactions.

These isosurfaces are color-coded to differentiate the nature of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes. rsc.org

For this compound, NCI analysis would visually confirm the presence of N-H···S hydrogen bonds, van der Waals contacts between the ethyl chains, and any potential steric hindrance, providing an intuitive map of the forces holding the crystal together. nih.gov

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of this compound. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

Transition State Characterization for Carbothioamide Reactions

The formation of thiocarbamates can proceed through various synthetic routes, such as the reaction between an isothiocyanate and a thiol or the conversion of N-formamides. researchgate.netresearchgate.net Characterizing the transition state (TS) is key to understanding the kinetics of these reactions. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Computational methods, primarily Density Functional Theory (DFT), are used to locate and optimize the geometry of these transient structures. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For reactions forming this compound, this analysis would elucidate the concerted or stepwise nature of bond formation and breaking. While TS calculations are common, some studies have shown that the stability of reaction intermediates can also provide strong predictions of reactivity, offering a computationally less demanding alternative. nih.gov

Energetics and Kinetics of Formation and Transformation Pathways

Once reactants, products, and transition states are optimized, their relative energies can be calculated to map out the reaction profile. The difference in energy between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate according to transition state theory. A lower activation energy implies a faster reaction.

Example Reaction Energetics Table

ParameterPathway APathway B
Activation Energy (ΔG‡)20 kcal/mol28 kcal/mol
Reaction Energy (ΔG_rxn)-15 kcal/mol-15 kcal/mol
Rate Determining StepNucleophilic AttackLeaving Group Departure

Note: This table is a hypothetical example illustrating the type of data generated from reaction mechanism studies.

Tautomeric Equilibria and Isomerization of this compound

Tautomerism, the interconversion of structural isomers through proton transfer, is a crucial phenomenon in molecules containing amide or thioamide groups. This compound can theoretically exist in at least two tautomeric forms: the thione form (A) and the thiol-imine form (B).

Thione-Thiol Tautomerism

Thione form (A): CH₃CH₂-NH-C(=S)-SCH₂CH₃

Thiol-imine form (B): CH₃CH₂-N=C(-SH)-SCH₂CH₃

The relative stability of these tautomers dictates their equilibrium population and can significantly influence the molecule's chemical reactivity and biological activity. scispace.com

Quantum-chemical calculations, particularly DFT, are highly effective for studying tautomeric equilibria. nih.gov By calculating the Gibbs free energy of each tautomer, their relative stabilities can be determined. The tautomer with the lower free energy will be the predominant form at equilibrium. researchgate.net

Solvation effects are critical in tautomerism, as polar solvents can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. nih.gov Therefore, computational models often incorporate a polarizable continuum model (PCM) to simulate the solvent environment and provide more accurate predictions of tautomeric preferences in solution. For this compound, calculations would likely show the thione form to be significantly more stable, as is common for simple thioamides, but the energetic difference and the height of the isomerization barrier would be key quantitative outcomes of such a study. scispace.com

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Reactivity and Transformation of N Ethyl Ethylsulfanyl Carbothioamide

Cyclization Reactions and Heterocyclic Ring Formation

The carbothioamide scaffold of N-ethyl(ethylsulfanyl)carbothioamide is a versatile precursor for the synthesis of various heterocyclic systems. Through cyclization reactions, the inherent reactivity of the thioamide functional group can be harnessed to construct five-membered rings such as thiazoles, thiadiazoles, and pyrazoles. These reactions typically proceed via condensation with bifunctional electrophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, and nitrogen-nitrogen bonds.

Synthesis of Thiazole (B1198619), Thiadiazole, and Pyrazole (B372694) Derivatives incorporating the Carbothioamide Scaffold

Thiazole Derivatives: The Hantzsch thiazole synthesis and its variations represent a fundamental approach to constructing the thiazole ring. tandfonline.com While direct examples involving this compound are not extensively documented, the reaction of related S-alkyl dithiocarbamates with α-halocarbonyl compounds provides a strong precedent for its potential utility in this context. bepls.com The reaction is believed to proceed via nucleophilic attack of the sulfur atom on the α-carbon of the halo-carbonyl compound, followed by intramolecular condensation and dehydration to yield the thiazole ring. A general scheme for this transformation is depicted below:

Scheme 1: General synthesis of 2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds. bepls.com

Reactant 1Reactant 2ConditionsProductYield
Dithiocarbamate (B8719985)α-HalocarbonylWater, reflux4-substituted-2-(alkylsulfanyl)thiazole75-90%

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. jocpr.comorganic-chemistry.org By analogy, this compound could potentially serve as a synthon for thiadiazole derivatives, although this application is less common than for thiazoles. One plausible route could involve the reaction with a hydrazine (B178648) derivative to form a thiosemicarbazide intermediate, which could then undergo oxidative cyclization. For instance, the reaction of thiosemicarbazides with aldehydes followed by oxidative cyclization is a known method for producing 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Pyrazole Derivatives: The construction of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.netnih.govresearchgate.net The direct involvement of this compound in pyrazole synthesis is not a conventional route. However, it could potentially be chemically modified to generate a suitable precursor. For example, reaction with a hydrazine would yield a thiosemicarbazide, which can then react with α,β-unsaturated carbonyl compounds to form pyrazoline carbothioamides. researchgate.netnih.gov

Mechanistic Aspects of Cycloaddition and Condensation Reactions

The formation of heterocyclic rings from carbothioamide precursors involves a series of cycloaddition and condensation steps. In the context of thiazole synthesis via the Hantzsch reaction, the mechanism is generally understood to initiate with the formation of a C-S bond between the sulfur of the carbothioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring.

For cycloaddition reactions, such as the 1,3-dipolar cycloadditions used in some pyrazole syntheses, the mechanism involves the concerted or stepwise addition of a 1,3-dipole to a dipolarophile. While this compound itself is not a 1,3-dipole, it could be a precursor to a species that is. The specific mechanistic pathway would be highly dependent on the reacting partner and the reaction conditions.

Metal Complexation Chemistry of this compound

The sulfur atoms in this compound, particularly the thiocarbonyl sulfur, are effective donors for metal ions, making it a potentially valuable ligand in coordination chemistry. Its coordination behavior is expected to be similar to that of other dithiocarbamate derivatives, which are well-known for their ability to form stable complexes with a wide range of metals. wikipedia.orgnih.gov

Coordination Modes and Ligand Properties

This compound, as a dithiocarbamate derivative, can exhibit several coordination modes. The most common is as a bidentate chelating ligand, where both sulfur atoms coordinate to the metal center to form a four-membered ring. researchgate.netnih.gov This chelation enhances the stability of the resulting metal complex. Other possible coordination modes include monodentate, where only one sulfur atom is involved in bonding, and bridging, where the dithiocarbamate ligand links two or more metal centers. nih.gov The specific coordination mode adopted depends on factors such as the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the reaction conditions. nih.gov

Dithiocarbamate ligands are classified as soft ligands, showing a preference for soft metal ions such as Cu(I), Ag(I), Au(I), and Hg(II). wikipedia.org They are also capable of stabilizing metals in a variety of oxidation states due to the delocalization of electron density within the S2CN moiety. wikipedia.orgnih.gov

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals, Main Group Elements)

Metal complexes of dithiocarbamates are typically synthesized by the reaction of a dithiocarbamate salt with a metal salt in a suitable solvent. wikipedia.org For this compound, a similar approach could be employed, potentially after conversion to its corresponding dithiocarbamate anion. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Metal IonTypical GeometryCharacterization Techniques
Co(II)Octahedral or TetrahedralIR, UV-Vis, Magnetic Susceptibility
Ni(II)Square Planar or OctahedralIR, UV-Vis, NMR, Magnetic Susceptibility
Cu(II)Square Planar or Distorted OctahedralIR, UV-Vis, EPR, Magnetic Susceptibility
Zn(II)Tetrahedral or OctahedralIR, NMR
Au(III)Square PlanarIR, NMR

Infrared (IR) spectroscopy is a valuable tool for characterizing dithiocarbamate complexes, with the C-N and C-S stretching frequencies providing insight into the coordination mode. sysrevpharm.org Nuclear Magnetic Resonance (NMR) spectroscopy can be used for diamagnetic complexes to elucidate their structure in solution. X-ray crystallography provides definitive structural information in the solid state.

Electronic and Magnetic Properties of Metal-Carbothioamide Complexes

The electronic properties of metal-dithiocarbamate complexes are largely determined by the nature of the metal ion and the ligand field environment. semanticscholar.org The intense absorptions in the UV-Vis spectra of these complexes are often due to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The color of the complexes is a direct consequence of these electronic transitions.

The magnetic properties of these complexes depend on the number of unpaired electrons on the metal center. chemscene.comresearchgate.net For example, Co(II) dithiocarbamate complexes can be either high-spin or low-spin depending on the coordination geometry. researchgate.net Ni(II) complexes are often square planar and diamagnetic, while Cu(II) complexes are typically paramagnetic with one unpaired electron. sysrevpharm.orgderpharmachemica.com Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are key techniques for studying the magnetic properties of these compounds. derpharmachemica.com

Advanced Analytical Methodologies for N Ethyl Ethylsulfanyl Carbothioamide Detection and Quantification

Chromatographic Techniques (GC, HPLC) for Purity and Separation

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for the analysis of N-ethyl(ethylsulfanyl)carbothioamide, offering high resolution and sensitivity.

Method Development and Validation

The development of a robust chromatographic method for this compound requires careful optimization of several parameters to achieve the desired separation and sensitivity. For HPLC, this includes the selection of an appropriate stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724), methanol, and water), and flow rate. scielo.br For GC, the choice of the column, temperature programming, and carrier gas flow rate are critical. nih.gov

Method validation is an essential step to ensure the reliability and accuracy of the analytical data. nih.gov Key validation parameters, as recommended by the International Council on Harmonisation (ICH) guidelines, include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The following interactive table outlines typical parameters that would be evaluated during the validation of an HPLC method for this compound.

Validation ParameterAcceptance CriteriaTypical Procedure
SpecificityPeak purity of the analyte peak should be demonstrated.Analysis of blank, placebo, and spiked samples.
LinearityCorrelation coefficient (r²) > 0.99.Analysis of at least five concentrations across the expected range.
AccuracyRecovery between 98% and 102%. scielo.brAnalysis of samples spiked with known amounts of the analyte at different concentration levels.
Precision (RSD)Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 5%.Multiple analyses of the same sample on the same day and on different days.
LOD and LOQSignal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Analysis of samples with decreasing concentrations of the analyte.
RobustnessRSD of results should be within acceptable limits after minor changes in method parameters.Varying parameters such as mobile phase composition, pH, and column temperature.

Detection Strategies (UV-Vis, PDA, MS Detection)

The choice of detector is critical for achieving the desired sensitivity and selectivity in the analysis of this compound.

UV-Vis and Photodiode Array (PDA) Detection: this compound is expected to exhibit absorbance in the ultraviolet-visible (UV-Vis) region due to the presence of the carbothioamide functional group. A UV-Vis or PDA detector can be used for quantification by measuring the absorbance at a specific wavelength. A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides a highly sensitive and specific detection method. nih.gov MS detection allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns, leading to unambiguous identification. arkat-usa.org This is particularly useful for the analysis of complex matrices and for impurity profiling.

Electrochemical Methods for Redox Behavior

Electrochemical methods are valuable for investigating the redox properties of this compound. These techniques can provide insights into the electron transfer processes and potential electrochemical transformations of the molecule.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is a powerful technique for studying the electrochemical behavior of compounds. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained that can reveal information about the oxidation and reduction potentials of the analyte. For this compound, CV can be used to determine its redox potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer reactions. The electrochemical behavior of related dithiocarbamate (B8719985) complexes has been studied using cyclic voltammetry, revealing quasi-reversible redox processes. electrochemsci.orgresearchgate.net

Chronoamperometry involves stepping the potential of the electrode to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This technique can be used to study the kinetics of the electrochemical reaction and to determine the diffusion coefficient of this compound.

Electrosynthesis and Electrochemical Transformations

Electrochemical methods can also be employed for the synthesis of new compounds or to study the transformation of this compound under controlled potential conditions. By applying a specific potential, it may be possible to induce oxidation or reduction of the molecule, leading to the formation of new products. The electrochemical oxidation of some heterocyclic tertiary amines, for instance, can lead to the formation of dimers. mdpi.com The study of such transformations can provide valuable information about the reactivity of the compound.

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays offer a simple, rapid, and cost-effective method for the quantification of this compound, particularly in routine analysis. These methods are typically based on the reaction of the analyte with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the concentration of the analyte.

For this compound, a potential spectrophotometric method could involve the formation of a colored complex with a metal ion. For instance, a similar compound, N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone, forms a colored complex with copper(II) that can be measured spectrophotometrically. nih.gov The development of such an assay would involve optimizing parameters such as pH, reagent concentration, reaction time, and the choice of solvent to maximize the sensitivity and stability of the colored product.

The following interactive table summarizes the key steps in developing a spectrophotometric assay for this compound.

StepDescriptionExample Consideration
Selection of Chromogenic ReagentChoose a reagent that reacts specifically with the thiocarbamide moiety to produce a stable, colored product.Metal ions like Cu(II) or specific organic reagents. nih.gov
Optimization of Reaction ConditionsInvestigate the effect of pH, temperature, and reaction time on color development.Using buffer solutions to maintain optimal pH.
Determination of λmaxIdentify the wavelength of maximum absorbance of the colored product.Scanning the UV-Vis spectrum of the product.
Construction of Calibration CurvePrepare a series of standard solutions and measure their absorbance to establish a linear relationship between absorbance and concentration.Plotting absorbance versus concentration and determining the regression equation.
Validation of the MethodAssess the accuracy, precision, linearity, and sensitivity of the assay.Performing recovery studies and determining the limit of detection.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

The detection and quantification of this compound in complex matrices, such as environmental samples, biological fluids, or industrial process streams, necessitate highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound, providing both qualitative identification and precise quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve the separation of the compound from the sample matrix in a gas chromatograph followed by detection and identification by a mass spectrometer.

The gas chromatograph utilizes a capillary column to separate compounds based on their boiling points and interactions with the stationary phase. The choice of the column is critical; a mid-polarity column is often suitable for organosulfur compounds. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragment ions, serves as a chemical fingerprint for identification.

A common fragmentation pathway for N-alkyl thioamides involves the cleavage of the C-N bond and the C-S bond, which can provide structural information. For this compound, characteristic fragments would be expected from the loss of the ethyl group, the ethylsulfanyl group, or other parts of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds, LC-MS/MS is the preferred method. This technique offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex mixtures.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reversed-phase column is commonly used for the separation of moderately polar compounds like this compound. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve ionization.

After separation, the analyte enters the mass spectrometer, which is usually a triple quadrupole instrument. The first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in the second quadrupole (Q2), a process known as collision-induced dissociation (CID). The third quadrupole (Q3) selects specific fragment ions for detection. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix. nih.gov

Below is an illustrative table of potential LC-MS/MS parameters for the analysis of this compound, based on typical values for related organosulfur compounds.

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)[M+H]⁺ of this compound
Fragment Ions (Q3)Hypothetical fragments for quantification and confirmation
Collision EnergyOptimized for each transition

The following interactive data table presents hypothetical research findings for the validation of an LC-MS/MS method for this compound in a complex matrix, such as wastewater. These values are representative of the performance expected from such a method.

Validation ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Accuracy (% Recovery)95-105%
Precision (% RSD)<10%

These data demonstrate that a well-developed LC-MS/MS method can provide reliable and accurate quantification of this compound at trace levels in complex samples. The high selectivity of SRM minimizes the need for extensive sample cleanup, allowing for higher sample throughput.

Emerging Research Directions and Future Perspectives for N Ethyl Ethylsulfanyl Carbothioamide

Development of Novel Synthetic Routes

The efficient and scalable synthesis of N-ethyl(ethylsulfanyl)carbothioamide is a prerequisite for its widespread investigation and application. Current synthetic strategies for analogous carbothioamides often rely on the reaction of an isothiocyanate with a primary or secondary amine. Extrapolating from these established methods, a primary route to this compound would likely involve the reaction of ethyl isothiocyanate with ethanethiol.

Reactant 1 Reactant 2 Product Reaction Type
Ethyl isothiocyanate Ethanethiol This compound Nucleophilic addition

Future research in this area is anticipated to focus on the development of more sustainable and efficient synthetic protocols. This includes the exploration of catalyst systems that can promote the reaction under milder conditions, thereby reducing energy consumption and minimizing the formation of byproducts. Green chemistry principles will likely guide the development of new routes, favoring the use of non-toxic solvents and reagents. For instance, enzymatic catalysis or the use of phase-transfer catalysts could offer more environmentally benign alternatives to traditional synthetic methods. arkat-usa.org

Exploration of New Reactivity Patterns and Chemical Transformations

The carbothioamide functional group in this compound is a versatile hub for a variety of chemical transformations. The presence of both sulfur and nitrogen atoms imparts a rich reactivity profile, allowing for a range of modifications to the core structure. The sulfur atom can act as a nucleophile or be oxidized to various oxidation states, while the nitrogen atom can participate in substitution and condensation reactions.

Future investigations will likely delve into the unique reactivity conferred by the ethylsulfanyl group. This moiety could be susceptible to cleavage or modification, providing a handle for further functionalization. For example, oxidative or reductive cleavage of the C-S bond could generate reactive intermediates that can be trapped with various electrophiles or nucleophiles, leading to the synthesis of novel compound libraries. The exploration of cycloaddition reactions involving the C=S double bond could also open up new avenues for the synthesis of heterocyclic compounds. researchgate.net

Advanced Materials Science Applications (e.g., polymer chemistry, optoelectronic materials, coordination polymers)

The structural features of this compound make it a promising candidate for applications in materials science.

Polymer Chemistry: The ability of the carbothioamide group to participate in polymerization reactions suggests that this compound could be utilized as a monomer or a chain-transfer agent in the synthesis of novel polymers. For instance, its incorporation into polymer backbones could introduce desirable properties such as increased thermal stability, altered solubility, or enhanced refractive index. The sulfur atom, in particular, can influence the optical and electronic properties of the resulting polymers.

Optoelectronic Materials: The presence of sulfur and nitrogen atoms, with their lone pairs of electrons, suggests that this compound and its derivatives could exhibit interesting photophysical properties. Research in this area may focus on the development of new organic materials for applications in light-emitting diodes (OLEDs), solar cells, and sensors. The tunability of the electronic properties through chemical modification of the core structure makes this a particularly attractive area of exploration.

Coordination Polymers: The carbothioamide moiety is an excellent ligand for metal ions, with both the sulfur and nitrogen atoms capable of coordinating to a metal center. researchgate.net This opens up the possibility of using this compound as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). semanticscholar.org These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The specific coordination properties of this compound with different metal ions will be a key area of future research.

Potential Application Area Key Structural Feature Anticipated Properties/Function
Polymer Chemistry Carbothioamide group Monomer, chain-transfer agent, modified polymer properties
Optoelectronic Materials Sulfur and nitrogen heteroatoms Photophysical properties for OLEDs, solar cells
Coordination Polymers Carbothioamide as a ligand Building block for MOFs with applications in catalysis and gas storage

Role in Catalysis and Organocatalysis

Thiourea derivatives have gained significant attention as organocatalysts, capable of activating substrates through hydrogen bonding interactions. The N-H protons of the carbothioamide group in this compound can act as hydrogen bond donors, making it a potential candidate for use in organocatalysis.

Future research is expected to explore the catalytic activity of this compound and its derivatives in a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The development of chiral versions of this molecule could also lead to its application in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and other fine chemicals. Furthermore, the sulfur atom could play a role in catalysis, either by directly participating in the catalytic cycle or by acting as a ligand for a catalytically active metal center.

Integration with Flow Chemistry and High-Throughput Synthesis

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. Flow chemistry and high-throughput synthesis are powerful tools that can accelerate this process. nih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to these technologies.

The continuous-flow synthesis of thioureas has been demonstrated to be an efficient and scalable method for their production. mdpi.com This approach offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation. The integration of flow synthesis with automated purification and screening platforms would enable the rapid generation and evaluation of libraries of this compound derivatives. This high-throughput approach will be crucial for exploring the full potential of this compound in various applications, from drug discovery to materials science.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-ethyl(ethylsulfanyl)carbothioamide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, thiosemicarbazones can be prepared by reacting hydrazine carbothioamides with aromatic aldehydes under reflux conditions in ethanol or methanol. Characterization involves elemental analysis, spectroscopic techniques (FT-IR, NMR), and chromatographic purity checks . For structural confirmation, X-ray diffraction and Hirshfeld surface analysis are used to resolve crystallographic data and intermolecular interactions .

Q. How are carbothioamide derivatives characterized to confirm their structural integrity and purity?

Standard protocols include:

  • Elemental analysis to verify C, H, N, and S composition (e.g., deviations ≤0.4% confirm purity) .
  • Spectroscopy : FT-IR identifies thiocarbonyl (C=S) stretches (~1200 cm⁻¹), while NMR confirms substituent environments (e.g., ethyl groups at δ 1.2–1.5 ppm for CH₃ and δ 3.4–3.7 ppm for CH₂) .
  • Chromatography : HPLC or GC-MS ensures >98% purity, critical for biological assays .

Q. What analytical techniques are suitable for detecting carbothioamide derivatives in complex matrices?

  • SPE-GC/MS : Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) achieves high recovery rates (70–120%) for sulfonamides and related compounds in biological samples .
  • HPLC-DAD/MS : For illegal additives in formulations, HPLC with diode array detection (DAD) and MS/MS fragmentation provides dual confirmation .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) enhance understanding of carbothioamide reactivity and electronic properties?

Density Functional Theory (DFT) calculations predict reaction mechanisms, such as thiourea formation pathways, by analyzing transition states and thermodynamic parameters (ΔG‡, ΔH). For example, DFT reveals the role of sulfur lone pairs in nucleophilic attacks during cyclization reactions . Time-dependent DFT (TD-DFT) further models UV-Vis spectra to correlate experimental absorbance peaks with electronic transitions .

Q. What structural features of carbothioamides influence their biological activity (e.g., antifungal or anticonvulsant effects)?

  • Thiocarbonyl group : Enhances hydrogen bonding with target enzymes (e.g., cytochrome P450) .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) improve lipophilicity and membrane permeability, as seen in pyrazoline derivatives with IC₅₀ values <10 µM against fungal strains .
  • Hybrid pharmacophores : Combining carbothioamide with benzothiazole moieties enhances anticonvulsant activity in rodent models .

Q. What are the environmental degradation pathways for sulfonamide-derived carbothioamides?

Aerobic biodegradation studies show that N-ethyl sulfonamides undergo rate-limiting decarboxylation to form persistent perfluorooctane sulfonamides (e.g., EtFOSA). Key steps include:

  • Microbial decarboxylation : Soil bacteria (e.g., Pseudomonas) cleave carboxyl groups from sulfonamidoacetic acids .
  • Oxidation : Hydroxyl radicals (•OH) in aqueous systems degrade ethylsulfanyl chains via C-S bond cleavage .

Q. How can researchers resolve contradictions in carbothioamide bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives .
  • Structural analogs : Compare activity of N-ethyl vs. N-methyl derivatives to isolate substituent effects .
  • Meta-analysis : Cross-reference datasets from repositories like CAS Common Chemistry to identify outliers .

Methodological Best Practices

  • Synthesis : Optimize solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics and byproduct formation .
  • Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in Daphnia magna) before in vivo testing .
  • Data reporting : Include crystallographic data (CCDC numbers) and computational input files (e.g., Gaussian .log) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.